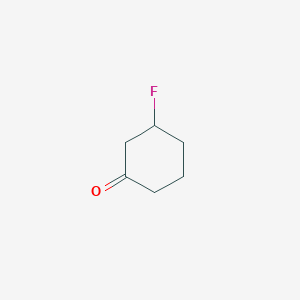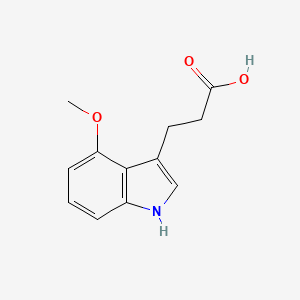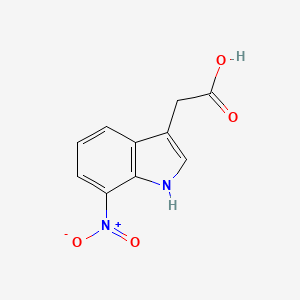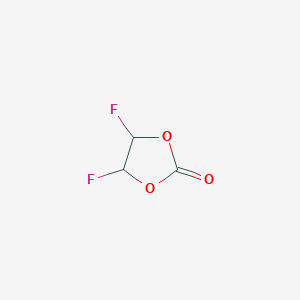![molecular formula C5H11ClN2 B12281321 {Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[111]pentan-1-yl}hydrazine hydrochloride is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[111]pentan-1-yl}hydrazine hydrochloride typically involves the formation of the bicyclo[11One common method involves the reaction of [1.1.1]propellane with hydrazine derivatives under specific conditions . Another approach includes the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but scalable synthesis routes have been developed for related compounds, such as bicyclo[1.1.1]pentylamines . These methods often involve the use of radical or nucleophilic addition reactions across the central bond of [1.1.1]propellanes .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Chemistry
In chemistry, {Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
This makes it a promising candidate for drug development, as it can improve the solubility, potency, and metabolic stability of lead compounds .
Industry
In industry, this compound can be used in the production of advanced materials, such as liquid crystals and metal-organic frameworks .
Mechanism of Action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are typically occupied by other functional groups, thereby modulating the activity of enzymes and receptors . This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamines and bicyclo[1.1.1]pentane carboxylic acids .
Uniqueness
What sets {Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride apart from other similar compounds is its hydrazine moiety, which imparts unique chemical reactivity and potential biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H11ClN2 |
|---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c6-7-5-1-4(2-5)3-5;/h4,7H,1-3,6H2;1H |
InChI Key |
OUTHGFXUCQPYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
